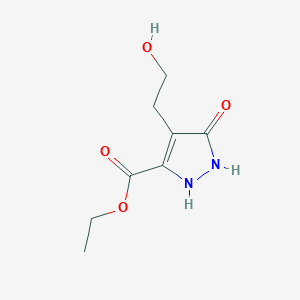![molecular formula C7H6BrN3O B8011361 (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol: is a chemical compound with the molecular formula C7H6BrN3O It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a bromine atom at the 6-position and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyrazole and 2,4-dibromopyrimidine.
Cyclization Reaction: The 3-aminopyrazole undergoes a cyclization reaction with 2,4-dibromopyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Bromination: The resulting pyrazolo[1,5-a]pyrimidine is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS).
Hydroxymethylation: Finally, the brominated compound is subjected to hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in ethanol.
Major Products Formed
Oxidation: (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)formaldehyde, (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrimidin-3-ylmethanol.
Substitution: (6-Azidopyrazolo[1,5-a]pyrimidin-3-yl)methanol, (6-Thiocyanatopyrazolo[1,5-a]pyrimidin-3-yl)methanol.
科学的研究の応用
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, especially those involving signal transduction and cellular communication.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.
類似化合物との比較
Similar Compounds
- (6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
- (6-Iodopyrazolo[1,5-a]pyrimidin-3-yl)methanol
- (6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
Uniqueness
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
特性
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDFBKPVOFMRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011278.png)
![4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B8011283.png)
![tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8011288.png)


![5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8011306.png)

![3-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B8011328.png)


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8011357.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
